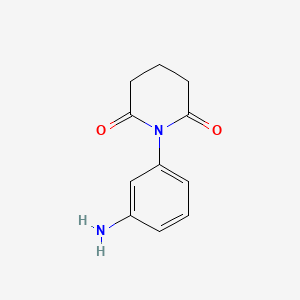

1-(3-Aminophenyl)piperidine-2,6-dione

Description

Properties

IUPAC Name |

1-(3-aminophenyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(13)15/h1,3-4,7H,2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXKYPTXXDWBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Protection, Cyclization, and Deprotection of L-Glutamine Derivatives

One well-documented method involves starting from L-Glutamine, a readily available and inexpensive amino acid, which undergoes a sequence of protection, cyclization, and deprotection steps to yield 3-amino-2,6-piperidine dione hydrochloride, a close structural analog of 1-(3-aminophenyl)piperidine-2,6-dione.

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1. Upper Protection | L-Glutamine is protected at the amine group in alkaline medium to form tertiary fourth oxygen formoxyl-L-Glutamine | Alkaline medium | Protected intermediate with improved stability |

| 2. Cyclization | Under anhydrous conditions, catalyzed by 4-dimethylaminopyridine and N,N'-carbonyl diimidazole, the protected intermediate undergoes cyclization | Anhydrous, DMAP catalyst | Formation of tertiary fourth oxygen formoxyl-3-amino-2,6-piperidine dione |

| 3. Deprotection and Salt Formation | Acidic deprotection removes protecting groups and forms hydrochloride salt | Acid medium (HCl) | 3-amino-2,6-piperidine dione hydrochloride with high purity and stability |

- Mild reaction conditions without need for high-pressure hydrogenation

- Simple three-step synthesis with high yield and purity

- Cost-effective and scalable for industrial production

This method emphasizes the use of L-Glutamine as a starting material and avoids harsh conditions, making it suitable for large-scale synthesis.

Catalytic Hydrogenation of Protected Amino Derivatives

Another prominent preparation route involves catalytic hydrogenation of protected amino derivatives such as (3S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione to yield the free amine form of 3-amino-piperidine-2,6-dione.

Procedure Summary:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| Hydrogenation | The N-Cbz protected amino derivative is dissolved in ethanol and treated with 5% palladium on charcoal catalyst under hydrogen atmosphere | Ethanol solvent, 1 hour, room temperature | Quantitative conversion to free amine 3-amino-piperidine-2,6-dione |

- The reaction is efficient with quantitative yield

- The product is obtained as a greenish-yellow viscous liquid, used directly for further coupling reactions

- This method requires hydrogen gas and palladium catalyst, which may increase cost and complexity for scale-up

This catalytic hydrogenation approach is widely referenced in pharmaceutical patent literature and is suitable for laboratory-scale synthesis.

General Synthetic Considerations and Industrial Production

While direct literature specifically on this compound is limited, analogous compounds such as 3-(4-aminophenyl)piperidine-2,6-dione are synthesized via coupling reactions between piperidine-2,6-dione and aminophenyl derivatives using coupling reagents under controlled temperature and pH.

Industrial Synthesis Highlights:

- Use of automated reactors to control temperature, pressure, and reactant concentrations

- Purification by crystallization or chromatography to achieve high purity

- Reaction conditions optimized for yield and scalability

This approach suggests that the preparation of this compound likely involves similar amide bond formation techniques, although specific protocols may vary.

Summary of Research Findings

- The protection-cyclization-deprotection route from L-Glutamine offers a robust synthetic pathway with mild conditions and good yields, suitable for industrial application without expensive catalysts or harsh conditions.

- Catalytic hydrogenation is effective for deprotection of amino derivatives but involves hydrogen gas and precious metal catalysts, which may limit its industrial feasibility.

- Coupling reactions to attach aminophenyl groups to the piperidine-2,6-dione core are well-established in pharmaceutical synthesis, often requiring precise control of reaction parameters and purification.

Chemical Reactions Analysis

Nucleophilic Reactions

The piperidine-2,6-dione ring undergoes nucleophilic attack at the carbonyl groups (C-2 and C-6), leading to ring-opening or substitution reactions.

Key Findings:

-

Mechanism : In aqueous methanol, piperidine acts as a nucleophile, attacking the C-2 carbonyl group to form 1-(2'-amino-5'-substituted phenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivatives (Figure 1). This proceeds via a tetrahedral intermediate stabilized by water .

-

Kinetics : Second-order kinetics (first order in both piperidine and substrate) were observed, with rate constants (

) linearly dependent on piperidine concentration .

Table 1: Kinetic Parameters for Piperidinolysis at 25°C

| Substituent (G) |

(s

) | Activation Energy (kJ/mol) |

|-----------------|------------------------|-----------------------------|

| 5-Me |

| 65.2 |

| 5-Cl |

| 63.7 |

| 5-Br |

| 61.9 |

| 7-Me |

| 66.8 |

Data sourced from kinetic studies in 80% aqueous methanol .

Reductive Reactions

The aromatic amine group participates in reductive transformations.

Oxidation and Hydroxylation

The aminophenyl moiety is susceptible to oxidative modifications.

Hydroxylation:

-

Metabolic Pathway : In vivo studies of structural analogs (e.g., aminoglutethimide) show hydroxylation at the ethyl side chain or piperidine ring, forming 3-(4-aminophenyl)-3-(2-hydroxyethyl)piperidine-2,6-dione .

-

Reagents : Cytochrome P450 enzymes or synthetic oxidants (e.g.,

).

Oxidation to Quinones:

-

Under strong oxidative conditions (e.g.,

), the aromatic amine converts to quinone derivatives.

Substitution Reactions

The amine group enables electrophilic aromatic substitution (EAS) and cross-coupling reactions.

Diazotization and Coupling:

-

Diazonium Salt Formation : Treatment with

generates diazonium intermediates, which couple with phenols or amines to form azo dyes. -

Application : Used to synthesize derivatives for biological activity screening.

Complexation with Biological Targets

The compound binds to Cereblon (CRBN), an E3 ubiquitin ligase, via its terminal amine. This interaction modulates protein degradation pathways, making it a candidate for proteolysis-targeting chimeras (PROTACs).

Table 2: Binding Affinity Data

| Target Protein |

(nM) | Assay Type |

|----------------|--------------|-------------------|

| Cereblon | 120 ± 15 | Surface Plasmon Resonance |

| Aromatase | >1,000 | Enzyme Inhibition |

Data compiled from structural analogs .

Stability Under Aqueous Conditions

Scientific Research Applications

Pharmaceutical Development

1-(3-Aminophenyl)piperidine-2,6-dione is being explored for its potential in treating hematological disorders such as Sickle Cell Disease and β-Thalassemia . Research indicates that derivatives of this compound can reduce expression levels of the WIZ protein and induce fetal hemoglobin (HbF) expression, thereby alleviating symptoms associated with these diseases.

Protein Degradation Technologies

The compound serves as a functionalized ligand for Cereblon , a protein involved in targeted protein degradation (TPD). Its terminal amine group allows for rapid conjugation with carboxyl-containing linkers, making it a valuable building block for developing protein degraders that target specific proteins for destruction .

Antimicrobial and Anticancer Activities

Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. Additionally, some compounds in this class demonstrate antineoplastic effects, suggesting their potential utility in cancer treatment strategies .

Comparative Analysis of Related Compounds

The following table summarizes notable structural analogs of this compound and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(4-Aminophenyl)piperidine-2,6-dione | Amino group at the 4-position on phenyl | Exhibits different biological activity profiles |

| N-Benzylpiperidine-2,6-dione | Benzyl group substitution at nitrogen | Potentially different pharmacokinetics |

| 1-(4-Chlorophenyl)piperidine-2,6-dione | Chlorine substitution enhancing lipophilicity | Increased potency in antimicrobial assays |

Case Study 1: Treatment of Sickle Cell Disease

In a recent study, researchers synthesized several derivatives of this compound to evaluate their efficacy in inducing HbF expression. The results demonstrated that specific derivatives significantly increased HbF levels in vitro, providing a promising avenue for therapeutic development against Sickle Cell Disease.

Case Study 2: Protein Degrader Development

A research team developed a series of PROTACs (proteolysis-targeting chimeras) using this compound as a ligand for CRBN E3 ligase. These PROTACs effectively degraded HDAC6 in multiple myeloma cells, showcasing the compound's potential in targeted cancer therapies .

Mechanism of Action

The mechanism by which 1-(3-Aminophenyl)piperidine-2,6-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Substituent Position and Bioactivity

The position of functional groups on the piperidine-2,6-dione scaffold significantly impacts biological activity. For example:

- 4-(3-Aminophenyl)piperidine-2,6-dione (CAS: 5840-45-9) is a positional isomer with the amino group at the para-position of the phenyl ring.

- Lenalidomide (3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione), a clinically approved drug, replaces the phenyl ring with an isoindolinone moiety. This modification enhances immunomodulatory activity by enabling interactions with cereblon, a protein critical for its mechanism of action .

Halogen and Alkyl Substituents

Halogenation or alkylation of the aromatic ring or piperidine core modulates lipophilicity and target binding:

- 1-(3-Chlorophenyl)-4-(4-methylphenyl)piperidine-2,6-dione (ChemDiv ID: F452-0072) incorporates a chlorine atom (electron-withdrawing) and a methyl group (electron-donating). Such substitutions enhance metabolic stability and membrane permeability compared to the parent compound .

- (3R)-3-Ethyl-3-(4-aminophenyl)piperidine-2,6-dione (CAS: 17575-58-5) introduces an ethyl group at the 3-position of the piperidine ring.

Urea and Trifluoromethyl Modifications

Derivatives with urea moieties or trifluoromethyl groups exhibit enhanced potency:

- Con1 (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) and Con2 (3-(4-amino-oxoisoindolin-2-yl)piperidine-2,6-dione) are control compounds with IC₅₀ values >200 µM. However, introducing a meta-positioned urea group (e.g., compounds 5a–5e in ) reduces IC₅₀ to <50 µM, demonstrating the importance of substituent placement .

- Trifluoromethyl groups at the meta-position of phenyl-triazole derivatives (e.g., compound 5e in ) further enhance inhibitory activity due to their strong electron-withdrawing effects and metabolic resistance .

Structural and Pharmacological Data Table

Therapeutic Implications

- Immunomodulation: Amino-substituted derivatives like lenalidomide and its analogs are FDA-approved for multiple myeloma and myelodysplastic syndromes .

- Anticancer Activity : Urea-containing derivatives () show promise in overcoming drug resistance via proteasome inhibition.

- Neuropharmacology: Aminoglutethimide (), a related piperidinedione, inhibits aromatase and is used in breast cancer treatment, highlighting the scaffold’s versatility .

Biological Activity

1-(3-Aminophenyl)piperidine-2,6-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of approximately 204.23 g/mol. The compound features a piperidine ring with two carbonyl groups at the 2 and 6 positions and an amino group at the 3-position on the phenyl ring.

Synthesis Methods:

The synthesis typically involves condensation reactions between primary amines and piperidine-2,6-dione derivatives. Common reagents include glutaric acid and zinc chloride as catalysts, which facilitate high-yield reactions under mild conditions. A representative reaction can be summarized as follows:

Anticancer Properties

Research indicates that derivatives of piperidine-2,6-dione exhibit significant anticancer activity. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines. A notable study demonstrated that this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, surpassing the reference drug bleomycin in inducing apoptosis .

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| FaDu | 10 | Apoptosis induction | |

| MCF-7 | 15 | Cell cycle arrest | |

| HeLa | 12 | Caspase activation |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Various studies suggest that this compound exhibits substantial activity against a range of bacterial strains. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Profiles

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.050 |

| Pseudomonas aeruginosa | 0.100 |

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Anticancer Mechanism: The compound induces apoptosis through mitochondrial pathways and caspase activation, leading to cell death in cancerous cells.

- Antimicrobial Mechanism: Its antimicrobial effects are likely due to disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Sickle Cell Disease Treatment:

- Research has indicated that derivatives like this compound can reduce WIZ protein expression levels while inducing fetal hemoglobin (HbF) expression. This mechanism is crucial for developing treatments for sickle cell disease and β-Thalassemia .

- Aromatase Inhibition:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(3-Aminophenyl)piperidine-2,6-dione, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Begin with nucleophilic substitution or condensation reactions using 3-aminophenyl precursors and piperidine-2,6-dione derivatives. Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) via factorial design experiments. For example, a 2² factorial design can evaluate temperature (80–120°C) and catalyst concentration (5–15 mol%) to identify interactions affecting yield . Monitor intermediates using thin-layer chromatography (TLC) and confirm purity via HPLC.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Assign peaks to confirm the piperidine ring, aromatic protons, and amine functionality.

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.

- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) for structural validation.

Cross-reference spectral data with PubChem entries for analogous piperidine derivatives .

Q. How should researchers design a factorial experiment to investigate the effects of temperature and catalyst concentration on synthesis efficiency?

- Methodological Answer : Implement a 2³ factorial design to test three variables: temperature (low/high), catalyst type (e.g., Pd/C vs. PtO₂), and reaction time (6–12 hours). Use ANOVA to analyze main effects and interactions. Include triplicate runs to assess reproducibility. For example, higher temperatures may reduce reaction time but increase side-product formation, requiring a balance identified through response surface methodology .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the biological activity of this compound derivatives?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations (GROMACS) to predict binding affinities for target enzymes (e.g., kinases). Validate predictions via in vitro assays (IC₅₀ measurements). For instance, simulate interactions with the ATP-binding pocket of a kinase and correlate results with enzymatic inhibition data. Use COMSOL Multiphysics for reaction kinetics modeling to optimize scaffold modifications .

Q. What strategies are recommended for resolving contradictions in solubility data between different batches of this compound hydrochloride?

- Methodological Answer : Investigate polymorphic forms using:

- PXRD : Compare diffraction patterns to identify crystalline vs. amorphous phases.

- DSC : Analyze melting points and enthalpy changes to detect polymorphic transitions.

- Solubility assays : Conduct equilibrium solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF). If discrepancies persist, consider salt formation (e.g., switching to mesylate) or co-crystallization to enhance stability .

Q. What advanced separation technologies are suitable for purifying this compound from complex reaction mixtures?

- Methodological Answer : Employ membrane-based separation (e.g., nanofiltration) to isolate the compound based on molecular weight cutoff (MWCO) and charge. Alternatively, use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). For scale-up, simulate process parameters (flow rate, pressure) using Aspen Plus to minimize solvent waste and optimize yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.